Scientific Field: Analytical Chemistry
Summary of the Application: Methylmalonyl coenzyme A has been used in the preparation of the calibration curve in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .
Methods of Application: In this application, MM-CoA is used as a standard for calibration in UPLC-MS/MS. The exact procedure would depend on the specific protocol of the UPLC-MS/MS analysis.
Results or Outcomes: The use of MM-CoA in the calibration curve would help in the accurate quantification of analytes in the UPLC-MS/MS analysis .
Scientific Field: Biochemistry
Summary of the Application: Methylmalonyl coenzyme A has been used in the measurement of methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase activity .
Methods of Application: In this application, MM-CoA is used as a substrate in the enzymatic reactions catalyzed by methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase. The exact procedure would depend on the specific protocols of the enzyme activity assays.
Results or Outcomes: The use of MM-CoA in these assays would help in the accurate measurement of the activities of these enzymes .
Summary of the Application: Methylmalonyl coenzyme A has been used in the kinetic assay of acetyltransferase Gcn5 acylation .
Methods of Application: In this application, MM-CoA is used as a cofactor in the kinetic assay of acetyltransferase Gcn5 acylation. The exact procedure would depend on the specific protocol of the assay.
Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the acylation activity of acetyltransferase Gcn5 .
Summary of the Application: Methylmalonyl coenzyme A has been used as a cofactor in JNADH and JNADPH production assay .
Methods of Application: In this application, MM-CoA is used as a cofactor in the production assay of JNADH and JNADPH. The exact procedure would depend on the specific protocol of the assay.
Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the production of JNADH and JNADPH .
Methylmalonyl coenzyme A tetralithium salt hydrate is a complex organic compound with the molecular formula and a molecular weight of approximately 891.34 g/mol. This compound serves as a critical intermediate in various metabolic pathways, particularly in the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids. Its structure includes multiple lithium ions that stabilize the compound, making it soluble and reactive in biological systems .
Methylmalonyl coenzyme A tetralithium salt hydrate functions primarily as a substrate for several enzymes, notably methylmalonyl coenzyme A mutase. The key reaction involves the conversion of L-methylmalonyl coenzyme A to succinyl coenzyme A, which is facilitated by this enzyme in the presence of vitamin B12 as a cofactor. This transformation is crucial for energy metabolism and the citric acid cycle, highlighting its role in cellular respiration .
Methylmalonyl coenzyme A tetralithium salt hydrate plays a significant role in various biochemical pathways. It is involved in:
The compound's interaction with enzymes like methylmalonyl coenzyme A mutase also affects gene expression and cellular signaling pathways, underscoring its importance in metabolic regulation.
The synthesis of methylmalonyl coenzyme A tetralithium salt hydrate involves several steps:
These reactions are typically conducted under controlled conditions to ensure high purity and yield, often requiring low temperatures and inert atmospheres to prevent degradation .
Methylmalonyl coenzyme A tetralithium salt hydrate has diverse applications:
Studies on methylmalonyl coenzyme A tetralithium salt hydrate reveal its interactions with various enzymes involved in metabolic pathways. It has been shown to specifically activate methylmalonyl coenzyme A mutase, influencing its catalytic efficiency and substrate specificity. Additionally, research indicates that this compound can modulate cellular responses by affecting signaling pathways associated with metabolism .
Methylmalonyl coenzyme A tetralithium salt hydrate shares similarities with other compounds involved in metabolic processes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylmalonyl Coenzyme A | C₁₄H₂₄N₄O₇P | Directly involved in amino acid metabolism |
Succinyl Coenzyme A | C₁₄H₂₄N₄O₇P | Key intermediate in the citric acid cycle |
Acetyl Coenzyme A | C₁₄H₂₃N₇O₁₁P | Central role in fatty acid synthesis |
Propionyl Coenzyme A | C₁₄H₂₃N₇O₇P | Involved in propionate metabolism |
Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its specific role as a substrate for methylmalonyl coenzyme A mutase, facilitating critical reactions that link amino acid catabolism with energy production pathways. Its stabilization by lithium ions enhances its solubility and reactivity compared to similar compounds, making it particularly useful in biochemical research and applications .
Methylmalonyl coenzyme A tetralithium salt hydrate occupies a central position in the propionate catabolic pathway, which processes metabolites derived from multiple sources including odd-chain fatty acids, branched-chain amino acids valine, isoleucine, methionine, and threonine [2] [5] [9]. The compound serves as an intermediate in what is commonly referred to as the VOMIT pathway, an acronym representing the primary substrates: valine, odd-chain fatty acids, methionine, isoleucine, and threonine [9].
During odd-chain fatty acid oxidation, beta-oxidation proceeds through successive rounds of carbon chain shortening until a three-carbon propionyl coenzyme A unit remains [9] [10]. This propionyl coenzyme A cannot be directly processed through conventional fatty acid oxidation pathways and requires specialized enzymatic machinery for conversion to metabolically useful intermediates [10] [11]. Propionyl coenzyme A carboxylase catalyzes the carboxylation of propionyl coenzyme A using biotin as a cofactor, along with adenosine triphosphate and magnesium ions, to produce D-methylmalonyl coenzyme A [9] [27].
The contribution of different metabolic sources to propionate production has been quantified through isotope tracing studies. Research utilizing continuous infusion of sodium [1-¹³C]propionate in patients with methylmalonic acidemia demonstrated that amino acid catabolism accounts for approximately 51.7% of total propionate production, with a range of 24.5% to 66.4% [24]. Gut bacterial production contributes approximately 22.2% of total propionate, while the remaining 30% likely originates from odd-chain fatty acid catabolism [24].
Pathway Step | Enzyme | Cofactor | Precursors/Substrates |
---|---|---|---|
Propionyl coenzyme A formation | Various (from precursors) | None | Odd-chain fatty acids, Valine, Isoleucine, Methionine, Threonine |
Propionyl coenzyme A carboxylation | Propionyl coenzyme A carboxylase | Biotin, adenosine triphosphate, magnesium | Propionyl coenzyme A, Bicarbonate |
D-Methylmalonyl coenzyme A formation | Propionyl coenzyme A carboxylase | Biotin, adenosine triphosphate, magnesium | Propionyl coenzyme A, Bicarbonate |
D-Methylmalonyl coenzyme A to L-Methylmalonyl coenzyme A | Methylmalonyl coenzyme A epimerase | None | D-Methylmalonyl coenzyme A |
L-Methylmalonyl coenzyme A to Succinyl coenzyme A | Methylmalonyl coenzyme A mutase | Adenosylcobalamin (Vitamin B12) | L-Methylmalonyl coenzyme A |
The conversion of methylmalonyl coenzyme A to succinyl coenzyme A represents a critical metabolic transformation catalyzed by methylmalonyl coenzyme A mutase [5] [6]. This enzyme catalyzes the reversible isomerization of L-methylmalonyl coenzyme A to succinyl coenzyme A, enabling the entry of propionate-derived carbon units into the tricarboxylic acid cycle [5] [6].
Methylmalonyl coenzyme A mutase exists as a homodimer with subunits ranging from 72,000 to 79,000 daltons and is localized to the mitochondrial matrix [11] [13]. The human enzyme consists of 750 amino acids and contains a metal ligand binding region specifically designed to coordinate with the cobalt center of adenosylcobalamin [13]. Crystal structure analysis has revealed that the enzyme possesses distinct domains: a TIM barrel domain for substrate binding and a cobalamin-binding domain that shares structural similarity with flavodoxin and the vitamin B12-binding domain of methionine synthase [16] [18].
The substrate complex formation involves specific positioning of methylmalonyl coenzyme A within the enzyme active site, with the cobalamin cofactor positioned to facilitate the rearrangement reaction [18]. Structural studies have demonstrated that the enzyme undergoes minimal conformational changes during the course of the rearrangement reaction, in contrast to the large conformational change observed upon substrate binding [18]. The stereochemical selectivity of the enzyme for (2R)-methylmalonyl coenzyme A is determined by the positioning of specific tyrosine residues within the active site [18].
Recent crystallographic studies of the human methylmalonyl coenzyme A mutase in complex with the accessory protein methylmalonic aciduria type A protein have revealed the molecular basis of cofactor delivery and enzyme repair mechanisms [17] [23]. These structures demonstrate a dramatic 180-degree rotation of the vitamin B12 domain, exposing it to solvent and facilitating cofactor exchange [17]. The complex is stabilized by the accessory protein wedging between two mutase domains, leading to ordering of critical regulatory loops [17].
The enzymatic rearrangement of methylmalonyl coenzyme A to succinyl coenzyme A requires adenosylcobalamin, the coenzyme form of vitamin B12, as an essential cofactor [5] [6] [19]. Adenosylcobalamin serves as a reversible free radical generator, enabling the complex rearrangement reaction through homolytic cleavage of the cobalt-carbon bond [6] [19].
The mechanism of adenosyl radical formation involves homolytic fission of the coenzyme followed by substrate radical formation [19]. The bond dissociation energy of the cobalt-carbon bond in free solution is approximately 32 kilocalories per mole, making adenosyl radical formation energetically unfavorable [19]. However, enzyme binding significantly alters the energetics, bringing the equilibrium constant for homolysis close to unity upon substrate binding [19].
The enzymatic mechanism proceeds through a formally concerted process in which cobalt-carbon bond cleavage occurs simultaneously with hydrogen atom transfer from the substrate to 5'-deoxyadenosine [19]. This coupling of homolysis and hydrogen abstraction has been demonstrated through pre-steady state stopped-flow experiments, which reveal significant kinetic isotope effects when deuterated substrates are employed [19]. The observed kinetic isotope effect indicates that hydrogen atom abstraction is kinetically coupled to cofactor homolysis [19].
Electrostatic interactions play a crucial role in facilitating homolysis of the coenzyme [19]. The enzyme environment provides stabilization for the highly reactive radical species while directing them toward productive catalysis [19]. The cobalt center fluctuates between its two oxidation states, cobalt(II) and cobalt(III), with the cobalt donating an electron back to the methylmalonyl coenzyme A backbone to facilitate the rearrangement reaction [13].
The 5'-deoxyadenosine molecule has been observed in crystal structures of substrate complexes, positioned weakly in the active site and not directly attached to the cobalt atom of coenzyme B12 [18]. This positioning represents a rotated and shifted conformation compared to its position in substrate-free adenosylcobalamin complexes [18]. The precise positioning of this molecule is critical for the abstraction of the non-acidic hydrogen atom from the substrate [19].
Isotope tracing methodology represents the gold standard for quantitative analysis of metabolic flux through the methylmalonyl coenzyme A pathway [7] [20] [22]. These studies employ stable isotope-labeled substrates to track the flow of carbon atoms through metabolic networks, providing detailed information about pathway utilization and regulation [7] [22].
Carbon-13 labeled propionate serves as a primary tracer for examining tricarboxylic acid cycle metabolism and propionate utilization [14] [21]. Studies utilizing [¹³C₃]-propionate have demonstrated tissue and context-specific utilization patterns, with the three-carbon unit maintaining its integrity through the propionyl coenzyme A and methylmalonyl coenzyme A intermediates [14]. The labeled propionate is efficiently converted to propionyl coenzyme A, which retains all three labeled carbon atoms through subsequent metabolic transformations [14].
Metabolic flux analysis utilizing ¹³C-labeled tracers has revealed dynamic changes in tricarboxylic acid cycle flux patterns throughout the cell cycle [20]. These studies demonstrate complementary oscillations between glucose-derived and glutamine-derived fluxes, with glucose-derived flux peaking in late G1 phase and glutamine metabolism dominating S phase [20]. The flux through citrate synthase drops approximately two-fold as cells progress through S phase, from approximately 6 millimolar per hour in G1/S phase to 3 millimolar per hour in late S phase [20].
Isotope Tracer | Target Metabolic Pathway | Labeled Metabolites | Analysis Method |
---|---|---|---|
[¹³C₃]-Propionate | Propionate metabolism | Methylmalonyl coenzyme A, Succinyl coenzyme A, tricarboxylic acid cycle intermediates | Liquid chromatography-tandem mass spectrometry, Gas chromatography-mass spectrometry |
[¹³C₅]-Glutamine | Tricarboxylic acid cycle anaplerosis | α-Ketoglutarate, Succinyl coenzyme A, Malate | Liquid chromatography-tandem mass spectrometry, Gas chromatography-mass spectrometry |
[¹³C₆]-Glucose | Glycolysis and tricarboxylic acid cycle | Pyruvate, Acetyl coenzyme A, Citrate | Liquid chromatography-tandem mass spectrometry, Gas chromatography-mass spectrometry |
[¹³C]-Valine | Branched-chain amino acid catabolism | Propionyl coenzyme A, Methylmalonyl coenzyme A | Liquid chromatography-tandem mass spectrometry |
[¹³C]-Isoleucine | Branched-chain amino acid catabolism | Propionyl coenzyme A, Methylmalonyl coenzyme A | Liquid chromatography-tandem mass spectrometry |
Stable isotope labeling by essential nutrients in cell culture methodology has been developed to generate isotopically labeled coenzyme A species for use as internal standards in mass spectrometry assays [21]. This approach utilizes [¹³C₃¹⁵N₁]-pantothenate to biosynthetically produce labeled coenzyme A derivatives, achieving greater than 99% labeling efficiency after three cell culture passages [21]. The method enables precise quantification of coenzyme A thioester levels and has been validated for analysis of methylmalonyl coenzyme A and related metabolites [21].
Branched-chain amino acid metabolism studies have utilized stable isotope-labeled leucine, isoleucine, and valine to characterize flux through their respective catabolic pathways [12]. These investigations have revealed that the majority of intracellular propionyl coenzyme A in fibroblasts is generated from isoleucine metabolism, with significant cross-activity between different acyl coenzyme A dehydrogenases [12]. Isotope labeling studies have also demonstrated efficient conversion of heptanoic acid, serving as a surrogate for odd-chain fatty acids, to propionate derivatives [12].